molecular formula C13H25N3O3 B7921368 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7921368
M. Wt: 271.36 g/mol
InChI Key: GEBNGRVQRWJTQL-UHFFFAOYSA-N
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Description

3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group at position 1 and a methyl-amino-acetyl substituent at position 3 (Figure 1). This compound is part of a broader class of pyrrolidine derivatives commonly used as intermediates in medicinal chemistry, particularly in the synthesis of neurotensin receptor agonists and nicotinic acetylcholine receptor (nAChR) modulators .

Properties

IUPAC Name

tert-butyl 3-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-6-5-10(9-16)8-15(4)11(17)7-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBNGRVQRWJTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit a range of pharmacological effects, including antiviral, anti-inflammatory, and antibacterial properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 1353979-13-1

The structure of this compound features a pyrrolidine ring with various functional groups that are pivotal in its biological activity.

Antiviral Activity

Research indicates that derivatives of β-amino acids can exhibit significant antiviral properties. For instance, compounds similar to 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine have shown activity against various viruses.

  • Case Study : A study highlighted the effectiveness of β-amino acid derivatives as neuraminidase inhibitors, which are crucial in the prevention of viral replication. The compound A-87380 (related structure) demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential for further optimization in antiviral applications .
CompoundActivityIC50 (μM)Reference
A-87380Neuraminidase inhibitor50

Anti-inflammatory Activity

The anti-inflammatory properties of β-amino acid derivatives have been explored in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

  • Research Findings : One study demonstrated that certain pyrrolidine derivatives could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production in vitro . This suggests their potential use in managing inflammatory responses.
CompoundActivityMechanismReference
MZO-2Anti-inflammatoryInhibition of TNFα production

Antibacterial Activity

The antibacterial properties of β-amino acid derivatives have also been documented. These compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis.

  • Case Study : A series of β-amino acid derivatives were screened for antimicrobial activity, revealing that modifications to the substituents significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
CompoundActivityTarget BacteriaReference
Various derivativesAntibacterialGram-positive/negative

The biological activities of this compound are largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in viral replication and inflammatory pathways.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines like TNFα, it can reduce inflammation.
  • Membrane Disruption : Its structural properties allow it to interact with bacterial membranes, leading to cell lysis.

Comparison with Similar Compounds

Key Structural Features:

  • Tert-butyl ester : Enhances lipophilicity and serves as a protecting group for carboxylic acids, facilitating synthetic manipulation .

Comparison with Similar Compounds

Pyrrolidine-1-carboxylic acid tert-butyl ester derivatives vary widely in substituents, impacting their chemical, physical, and pharmacological properties. Below is a detailed comparison with structural analogs:

Substituent Effects on Molecular Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
Target Compound 3-{[(2-Amino-acetyl)-methyl-amino]-methyl} ~258–299* Moderate solubility due to amino and ester groups; potential for receptor interactions
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-Amino-3-(hydroxymethyl) 229.28 Higher hydrophilicity from hydroxyl group; increased hydrogen bonding
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino 258.31 Enhanced solubility due to carboxylic acid; lower membrane permeability
3-[(S)-2-Amino-3-methyl-butyryl]-pyrrolidine-1-carboxylic acid tert-butyl ester Bulky hydrophobic side chain 299.42 Reduced solubility; potential for prolonged half-life
3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Sulfinyl-pyridine group Not reported Increased polarity; potential for metabolic stability

Pharmacological Implications

  • Receptor Binding: Pyrrolidine derivatives in act as α4β2-nAChR partial agonists. The target compound’s amino-acetyl group may enhance selectivity for specific receptor subtypes compared to bulkier analogs .
  • Metabolic Stability : Compounds with tert-butyl esters (e.g., target compound) are often prodrugs, with ester cleavage in vivo releasing active amines . Hydrophilic analogs (e.g., carboxymethyl derivatives) may exhibit faster renal clearance .

Preparation Methods

Boc Protection of Pyrrolidine

The synthesis typically begins with Boc protection of pyrrolidine to ensure regioselective functionalization. In a representative procedure:

  • Pyrrolidine (1.0 equiv) is dissolved in dichloromethane (DCM).

  • Di-tert-butyl dicarbonate (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.

  • The reaction proceeds at 25°C for 12 hours, yielding tert-butyl pyrrolidine-1-carboxylate in >90% yield.

Key Advantage : Boc protection prevents undesired side reactions during subsequent alkylation.

Introduction of Methyl-Amino-Acetyl Side Chain

The methyl-amino-acetyl moiety is introduced via a two-step alkylation-acylation sequence:

Step 1: Alkylation of Boc-Pyrrolidine

  • Boc-pyrrolidine (1.0 equiv) is treated with paraformaldehyde (3.0 equiv) and methylamine (2.5 equiv) in methanol.

  • The mixture is heated to 60°C for 6 hours, forming 3-(methylaminomethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester .

Step 2: Acylation with Chloroacetyl Chloride

  • The alkylated intermediate (1.0 equiv) is dissolved in DCM under nitrogen.

  • Chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

  • After stirring for 2 hours, the product 3-{[(2-chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is isolated (75–85% yield).

Step 3: Amination of Chloroacetyl Group

  • The chloroacetyl derivative (1.0 equiv) is reacted with ammonium hydroxide (5.0 equiv) in ethanol at 50°C.

  • After 12 hours, 3-{[(2-amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is obtained (68–72% yield).

Alternative Route via Reductive Amination

Synthesis of Keto Intermediate

  • Boc-pyrrolidine-3-carbaldehyde (1.0 equiv) is prepared via oxidation of Boc-pyrrolidine-3-methanol using Dess-Martin periodinane.

  • The aldehyde is condensed with methyl glycinate (1.2 equiv) in methanol, forming an imine intermediate.

Reductive Amination

  • The imine is reduced with sodium cyanoborohydride (1.5 equiv) in acetic acid.

  • The product This compound is purified via column chromatography (60–65% yield).

Advantage : This method avoids harsh alkylation conditions but requires careful control of pH to minimize over-reduction.

Stereoselective Synthesis

Chiral Resolution

Racemic mixtures of the target compound can be resolved using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).

Asymmetric Catalysis

Enantioselective synthesis employs L-proline-derived catalysts (10 mol%) in the key alkylation step, achieving up to 92% enantiomeric excess (ee).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Alkylation-Acylation68–72≥95Chloroacetyl intermediate instability
Reductive Amination60–65≥90pH sensitivity during reduction
Asymmetric Catalysis70–75≥98High catalyst cost

Table 1 : Performance metrics of major synthetic routes.

Optimization Strategies

Solvent Effects

  • DCM vs. THF : DCM improves acylation yields by 15% due to better solubility of intermediates.

  • Methanol in reductive amination reduces side product formation compared to ethanol.

Catalytic Enhancements

  • EDCI/HOBt coupling agents increase acylation efficiency (85% yield vs. 72% with DCC).

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours for alkylation steps.

Scalability and Industrial Adaptations

  • Continuous flow systems enable kilogram-scale production with 90% yield by minimizing thermal gradients.

  • Crystallization protocols using methanol/water (2.5:1 v/v) yield >99% pure product.

Recent Advances (2024–2025)

  • Enzymatic acylation using Candida antarctica lipase B achieves 78% yield under mild conditions (pH 7.0, 30°C).

  • Photoredox catalysis enables direct C–H amination of Boc-pyrrolidine, bypassing pre-functionalization .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis begins with activating 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride (to form the acid chloride), followed by coupling with tert-butyl alcohol in the presence of triethylamine (TEA) as a base. Critical parameters include maintaining temperatures between 0–20°C to minimize side reactions and ensuring precise stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid chloride to tert-butyl alcohol). Lower yields may arise from incomplete acid chloride formation or moisture contamination during esterification .

Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
Acid activationThionyl chloride, reflux, anhydrousGenerate reactive acid chloride
Esterificationtert-Butyl alcohol, TEA, 0–20°CProtect carboxylic acid group

Q. What purification strategies are recommended for isolating this compound?

Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–40%) is effective for removing unreacted starting materials and byproducts. For hygroscopic intermediates, anhydrous sodium sulfate should be used during workup, followed by rotary evaporation under reduced pressure. Membrane filtration (0.2 µm) can eliminate particulate impurities .

Q. What safety protocols are critical during synthesis and handling?

  • Use fume hoods for reactions involving thionyl chloride (corrosive, moisture-sensitive).
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact with tert-butyl esters, which may cause irritation.
  • Store the compound in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis conditions?

Quantum mechanical calculations (e.g., density functional theory) can model transition states and intermediates to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error by 50% in analogous pyrrolidine derivatives .

Q. What statistical experimental design (DoE) approaches improve reaction optimization?

A factorial design (e.g., 2^k or Box-Behnken) can systematically vary parameters like temperature, catalyst loading, and solvent polarity. For instance, a Central Composite Design (CCD) was used to optimize tert-butyl ester yields in related compounds, identifying temperature as the most significant factor (p < 0.05) .

Q. How can reactor design enhance scalability for multi-step syntheses?

Continuous-flow reactors minimize side reactions by ensuring precise mixing and heat transfer. For example, a microreactor with a residence time of 10–15 minutes improved yield by 20% in acid chloride formation steps for similar compounds. Membrane-based separation modules can also isolate intermediates in real-time .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR/MS)?

  • NMR contradictions : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, overlapping peaks in ¹H NMR can be resolved by deuterated solvent exchange or variable-temperature NMR.
  • MS anomalies : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can distinguish isobaric impurities. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What strategies mitigate degradation of hygroscopic intermediates during storage?

Lyophilization (freeze-drying) under vacuum preserves moisture-sensitive intermediates. For short-term storage, use molecular sieves (3Å) in sealed vials. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, guiding formulation adjustments .

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